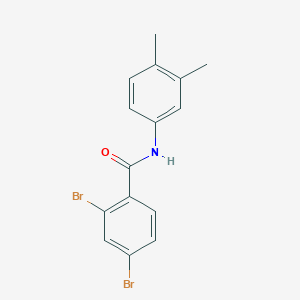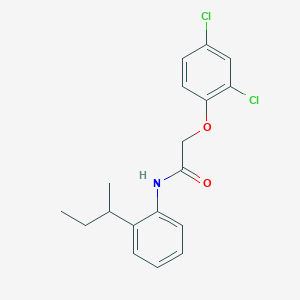
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as N-butylpipecolic acid or BPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPA is a member of the pipecolic acid family, which is known for its ability to modulate the activity of GABA receptors in the brain. In
Mecanismo De Acción
The exact mechanism of action of BPPA is not fully understood. However, studies have suggested that BPPA may act as a positive allosteric modulator of GABA receptors. This means that BPPA enhances the activity of GABA receptors by binding to a different site on the receptor than GABA itself. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal activity.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BPPA enhances the activity of GABA receptors in a concentration-dependent manner. This effect is specific to GABA receptors and does not affect other neurotransmitter receptors. In vivo studies have shown that BPPA can reduce anxiety-like behavior in mice, suggesting its potential as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPPA is its specificity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes. However, one limitation of BPPA is its relatively low potency compared to other GABA receptor modulators. This means that higher concentrations of BPPA may be required to achieve the desired effect, which can lead to non-specific effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on BPPA. One area of interest is its potential as a therapeutic agent for the treatment of anxiety, insomnia, and epilepsy. Further studies are needed to determine the efficacy and safety of BPPA in animal models and humans. Another area of interest is its role in modulating GABA receptor activity in different brain regions and cell types. This can help to elucidate the specific physiological and pathological processes that are affected by BPPA. Finally, the development of more potent and selective BPPA analogs can lead to the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
BPPA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with sec-butylmagnesium bromide, followed by the addition of ethyl chloroacetate and subsequent hydrolysis of the resulting ester. The final product is obtained through acidification and recrystallization of the crude product. The purity of the synthesized BPPA can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
BPPA has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its role in modulating the activity of GABA receptors. GABA is the main inhibitory neurotransmitter in the brain, and its receptors are the target of many drugs used in the treatment of anxiety, insomnia, and epilepsy. BPPA has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This makes BPPA a potential candidate for the development of new drugs for the treatment of these disorders.
Propiedades
Fórmula molecular |
C18H19Cl2NO2 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-12(2)14-6-4-5-7-16(14)21-18(22)11-23-17-9-8-13(19)10-15(17)20/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Clave InChI |
BWLFBRYGERAGNY-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



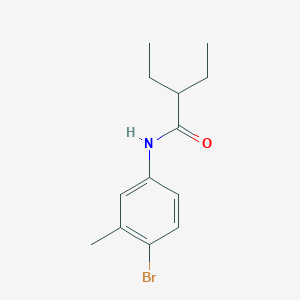

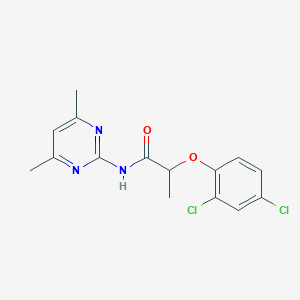

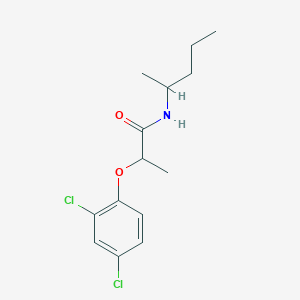
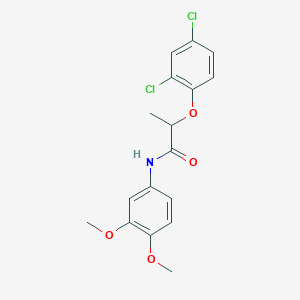

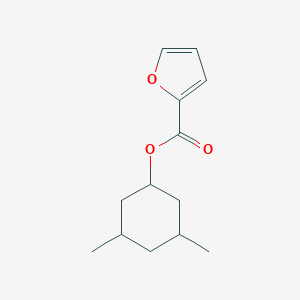
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

